molecular formula C8H18ClNO2S B2909482 N-tert-butyl-4-chlorobutane-1-sulfonamide CAS No. 16339-83-6

N-tert-butyl-4-chlorobutane-1-sulfonamide

Cat. No. B2909482
CAS RN: 16339-83-6
M. Wt: 227.75
InChI Key: XWNHFISKIBCWKZ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chlorobutane-1-sulfonamide, also known by its chemical formula C8H18ClNO2S , is a hindered amine compound. It is characterized by a tert-butyl group (t-butyl) and a chlorobutane-1-sulfonamide moiety. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features .


Synthesis Analysis

The synthesis of N-tert-butyl-4-chlorobutane-1-sulfonamide involves the reaction of tert-butylamine with 4-chlorobutane-1-sulfonyl chloride. The nucleophilic substitution of the chlorine atom by the tert-butylamine group leads to the formation of the desired compound. This synthetic route provides access to a chemically differentiated building block for further functionalization and drug candidate development .

Safety And Hazards

  • Safety Information : Refer to the provided MSDS for detailed safety precautions.

properties

IUPAC Name

N-tert-butyl-4-chlorobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClNO2S/c1-8(2,3)10-13(11,12)7-5-4-6-9/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNHFISKIBCWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-chlorobutane-1-sulfonamide

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